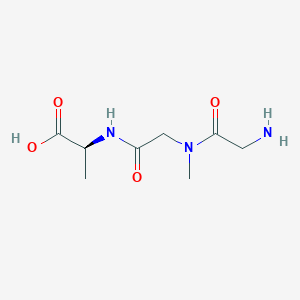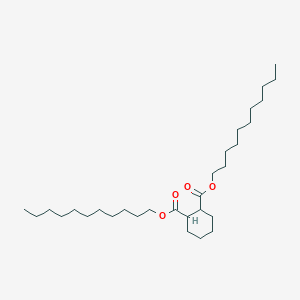
Diundecyl cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. It is a colorless, odorless liquid used primarily as a plasticizer in various industrial applications. This compound is of interest due to its potential as an alternative to phthalate plasticizers, which have been associated with endocrine-disrupting effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diundecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diundecyl phthalate. This process involves the transformation of the aromatic, planar part of the diundecyl phthalate into a cyclohexane ring. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Alternatively, it can be prepared by the Diels-Alder reaction of a diundecyl maleate with 1,3-butadiene followed by hydrogenation. This method also results in the formation of the cyclohexane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and other oxidative metabolites.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid and mono-undecyl esters.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Substituted cyclohexane dicarboxylates with various functional groups.
Aplicaciones Científicas De Investigación
Diundecyl cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems as an alternative to phthalate plasticizers.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of toys, food packaging, and medical devices due to its non-toxic nature.
Mecanismo De Acción
The mechanism of action of diundecyl cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility. This mechanism is similar to other plasticizers but with a lower risk of endocrine disruption.
Comparación Con Compuestos Similares
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
Uniqueness
Diundecyl cyclohexane-1,2-dicarboxylate is unique due to its longer alkyl chains, which provide enhanced flexibility and lower volatility compared to shorter-chain plasticizers. Its cyclohexane ring structure also contributes to its stability and lower toxicity, making it a safer alternative to traditional phthalate plasticizers.
Propiedades
Número CAS |
168022-09-1 |
|---|---|
Fórmula molecular |
C30H56O4 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
diundecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clave InChI |
OACQFHLGZUHNQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


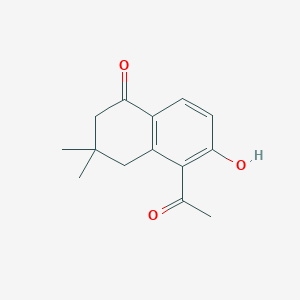
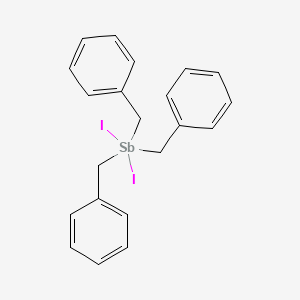
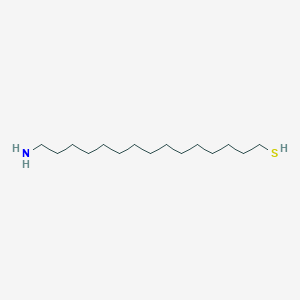
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
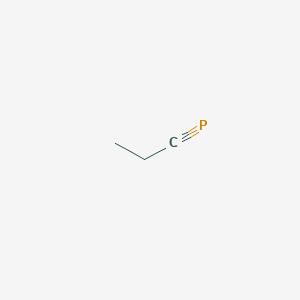
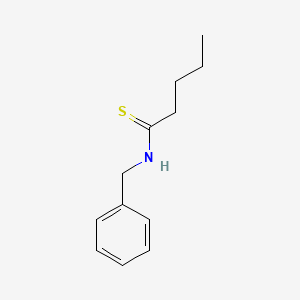
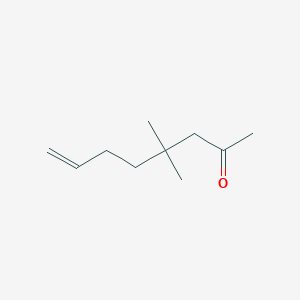
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
phosphane](/img/structure/B14269108.png)


![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
